molecular formula C23H18FN3O3 B2992571 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903283-24-9

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2992571
CAS RN: 903283-24-9
M. Wt: 403.413
InChI Key: ANRHSMLKQSJQEK-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely utilized in scientific research. This compound has been shown to have a strong inhibitory effect on phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), which are important enzymes in the phosphoinositide signaling pathway.

Scientific Research Applications

Pharmacological Applications

Indolizine derivatives are known to exhibit significant physiological and pharmacological activities. They have been studied for their potential as anticarcinogenic agents , inhibitors of human prostate cancer cells , and free radical scavengers .

Biological Activities

These compounds possess valuable biological activities, including anti-inflammatory , analgesic , antimicrobial , and anti-tumour properties. They have also been explored for their hypoglycemic activities .

Material Science

Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications, indicating their potential in the field of material science .

Synthetic Chemistry

Indolizine derivatives are also important in synthetic chemistry due to their unique structure, which allows them to mimic peptides and bind reversibly to enzymes .

Organic Fluorescent Molecules

Their excellent fluorescence properties make them candidates for use as organic fluorescent molecules in various biological and material applications .

Early-stage Research

Research on indolizine is still in its early stages, and many of its potential applications are yet to be fully explored. The synthesis of new indolizine derivatives remains a challenging and active area of research .

Breakthroughs in Indole and Indolizine Chemistry - IntechOpen INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL… Recent advances in the synthesis of indolizine and its derivatives by… Efficient Solvent-Free Synthesis of… - MDPI

properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHSMLKQSJQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

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